REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]=NC(C)C)=[C:4]([CH3:19])[CH:3]=1.[OH:20]S(O)(=O)=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH:14]=[O:20])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[C:4]([CH3:19])[CH:3]=1
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Name
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(4′-fluoro-2′-methyl-biphenyl-2-ylmethylene)-isopropyl-amine
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Quantity
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20.36 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C1=C(C=CC=C1)C=NC(C)C)C
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Name
|
|
Quantity
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110 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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EXTRACTION
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Details
|
the solution was extracted twice with 150 ml CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
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Details
|
The residue was purified by chromatography (SiO2, CH2Cl2/hexane 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C=1C(=CC=CC1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |